Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy-
Overview
Description
Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- is a complex organic compound that features a phenol group substituted with two indole moieties and a methoxy group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- typically involves the reaction of 4-methoxyphenol with 1-methylindole derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the phenol reacts with a bis(indolyl)methane precursor in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole moieties can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the indole rings .
Scientific Research Applications
Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenol group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- is unique due to its combination of phenol and indole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[bis(1-methylindol-3-yl)methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-27-15-20(18-8-4-6-10-22(18)27)26(17-12-13-24(29)25(14-17)30-3)21-16-28(2)23-11-7-5-9-19(21)23/h4-16,26,29H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUZDYXFIHANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C=C3)O)OC)C4=CN(C5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387953 | |
Record name | Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694525-86-5 | |
Record name | Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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